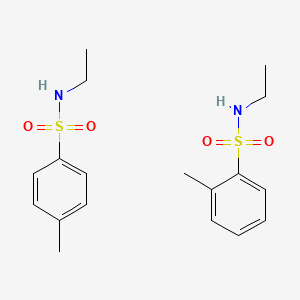
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE): is a polymeric compound that serves as a solid hydrogen fluoride equivalent reagent. It is known for its utility in various fluorination reactions due to its convenient handling and work-up . The compound is composed of poly(4-vinylpyridine) units complexed with hydrogen fluoride, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) is synthesized by reacting poly(4-vinylpyridine) with hydrogen fluoride. The resulting polymer contains 35-60% hydrogen fluoride by weight . The preparation involves the careful addition of hydrogen fluoride to the polymer under controlled conditions to ensure the desired composition and properties.
Industrial Production Methods: The industrial production of POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle hydrogen fluoride safely and efficiently. The polymer is produced in batches, with strict quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) undergoes various types of reactions, primarily fluorination reactions. These include:
Hydrofluorination: Addition of hydrogen fluoride to alkenes and alkynes.
Bromofluorination: Addition of both bromine and fluorine to alkenes and alkynes.
Fluorination of Alcohols: Conversion of alcohols to alkyl fluorides.
Common Reagents and Conditions: The common reagents used in these reactions include alkenes, alkynes, and alcohols. The reactions are typically carried out under mild conditions, making the process efficient and convenient .
Major Products: The major products formed from these reactions are alkyl fluorides, which are valuable intermediates in organic synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism by which POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) exerts its effects involves the transfer of hydrogen fluoride to the substrate. The polymeric structure facilitates the controlled release of hydrogen fluoride, allowing for selective fluorination reactions. The molecular targets include alkenes, alkynes, and alcohols, which undergo fluorination to form the desired products .
Vergleich Mit ähnlichen Verbindungen
Poly(vinylidene fluoride): Another fluorinated polymer used in various applications.
Hydrogen fluoride pyridine: A liquid reagent used for similar fluorination reactions.
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate: A polymeric acidic catalyst used in organic synthesis.
Uniqueness: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) is unique due to its solid-state form, which offers advantages in handling and work-up compared to liquid hydrogen fluoride reagents. Its ability to act as a convenient source of hydrogen fluoride for various fluorination reactions makes it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
130495-33-9 |
|---|---|
Molekularformel |
C21H24F3N3X2 |
Molekulargewicht |
375.43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
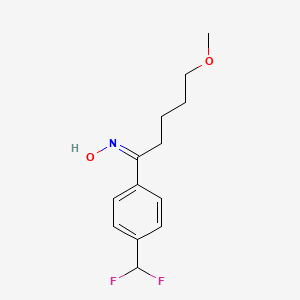
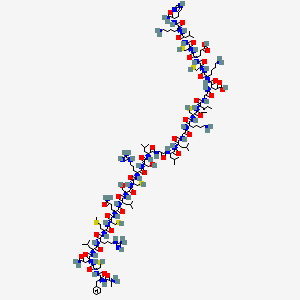
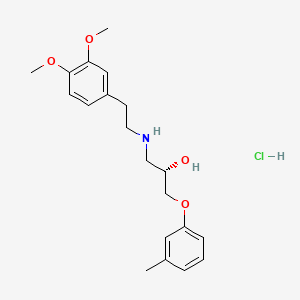
![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)
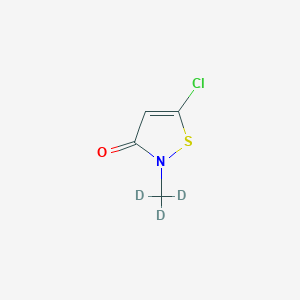
![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)
